Product packaging for Fluoranthene, 8,9-dimethyl-(Cat. No.:CAS No. 25889-63-8)

Fluoranthene, 8,9-dimethyl-

Cat. No.: B13742093
CAS No.: 25889-63-8
M. Wt: 230.3 g/mol
InChI Key: VDQXOGKUFQAJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polycyclic Aromatic Hydrocarbons in Environmental and Biological Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. bohrium.commdpi.com They are ubiquitous environmental pollutants, primarily originating from the incomplete combustion of organic materials. bohrium.com Anthropogenic sources such as industrial emissions, vehicle exhaust, and the burning of fossil fuels are major contributors to their environmental presence. mdpi.com Natural sources like forest fires and volcanic eruptions also release PAHs into the atmosphere. bohrium.com

Due to their hydrophobic nature, PAHs tend to persist in the environment, accumulating in soil, sediments, and aquatic ecosystems. frontiersin.org Their low aqueous solubility and high affinity for particulate matter facilitate their transport and distribution. frontiersin.orgnih.gov In biological systems, PAHs can undergo bioaccumulation, leading to concentrations in organisms that are significantly higher than in the surrounding environment. nih.gov While metabolic processes can prevent biomagnification up the food chain, the inherent toxicity of many PAHs poses considerable health risks. nih.gov Several PAHs are recognized for their carcinogenic, mutagenic, and teratogenic properties. mdpi.comfrontiersin.org

Classification and Structural Features of Fluoranthene (B47539) Derivatives

Fluoranthene is a specific type of PAH characterized by the fusion of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring. wikipedia.org It is classified as a non-alternant PAH because it contains a ring with other than six carbon atoms. wikipedia.org Derivatives of fluoranthene are formed by the substitution of one or more hydrogen atoms with other functional groups.

Dimethylated fluoranthenes are derivatives where two hydrogen atoms on the fluoranthene skeleton have been replaced by methyl groups. The positions of these methyl groups significantly influence the molecule's properties. In the case of 8,9-dimethylfluoranthene, the methyl groups are located on the benzene ring portion of the fluoranthene structure. Nuclear Magnetic Resonance (NMR) studies have indicated a high degree of double bond character at the 8,9-position of the fluoranthene core. gla.ac.uk

Isomerism is a key feature of substituted fluoranthenes, where compounds share the same molecular formula but differ in the arrangement of their atoms. studysmarter.co.uk In dimethylated fluoranthenes, numerous positional isomers exist, depending on the carbon atoms to which the two methyl groups are attached. This positional variation can lead to significant differences in the physical, chemical, and electronic properties of the isomers. nih.govacs.org For instance, electrophilic substitution reactions on the fluoranthene molecule, such as halogenation and nitration, predominantly occur at specific positions, highlighting the influence of the core structure on reactivity. nih.govresearchgate.net The synthesis of specific isomers, like 8,9-dimethylfluoranthene, often requires targeted synthetic strategies to control the position of substitution. gla.ac.uk

Rationale for Dedicated Academic Research on 8,9-Dimethylfluoranthene

The specific focus on 8,9-dimethylfluoranthene in academic research stems from its relevance in both environmental science and synthetic chemistry.

8,9-Dimethylfluoranthene has been identified as a component of complex mixtures of environmental pollutants, such as those found in cigarette smoke. researchgate.netresearchgate.net Its presence in such mixtures necessitates research into its potential environmental fate and biological effects. Studies have explored the inclusion of 8,9-dimethylfluoranthene in analyses of carbonaceous formations, indicating its relevance as a marker or substrate in biogeochemical processes. i.moscow

The synthesis of 8,9-dimethylfluoranthene and other methylated fluoranthene derivatives is a subject of academic interest. gla.ac.ukrsc.org The preparation of 8,9-dimethylfluoranthene has been achieved through methods involving the dehydrogenation of its tetrahydro precursor. gla.ac.uk Research in this area contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies for complex aromatic systems. rsc.orggla.ac.uk Furthermore, the study of specific isomers like 8,9-dimethylfluoranthene provides valuable data for structure-property relationship studies, which are crucial for the design of novel materials with specific electronic or optical properties. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B13742093 Fluoranthene, 8,9-dimethyl- CAS No. 25889-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25889-63-8

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

8,9-dimethylfluoranthene

InChI

InChI=1S/C18H14/c1-11-9-16-14-7-3-5-13-6-4-8-15(18(13)14)17(16)10-12(11)2/h3-10H,1-2H3

InChI Key

VDQXOGKUFQAJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 8,9 Dimethylfluoranthene

Historical Perspectives on Fluoranthene (B47539) and Substituted Fluoranthene Synthesis

The synthesis of fluoranthene and its derivatives has a rich history, with early methods often relying on harsh reaction conditions. acs.orgacs.org Originally isolated from coal tar pitch, fluoranthene's structure, a fusion of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring, presented a unique synthetic challenge. wikipedia.org Early synthetic routes to substituted fluoranthenes, such as the 4-methyl and 4-phenyl derivatives, were developed by von Braun and Manz. gla.ac.uk Their approach involved the reaction of 4-keto-1:2:3:4-tetrahydrofluoranthene with a suitable Grignard reagent, followed by dehydration and dehydrogenation. gla.ac.uk However, the preparation of the starting keto-compound proved to be a significant hurdle. gla.ac.uk

Over the years, various modifications and new strategies have been introduced to synthesize mono-, di-, and trimethylfluoranthenes, as well as other alkyl-, aryl-, and methoxy-substituted fluoranthenes. gla.ac.uk These methods have been crucial in expanding the library of available fluoranthene derivatives for further study and application.

Targeted Synthetic Routes for 8,9-Dimethylfluoranthene

The synthesis of the specifically substituted 8,9-dimethylfluoranthene has been achieved through modifications of established techniques. gla.ac.uk This section will explore the various synthetic strategies that can be employed to construct this particular isomer.

De Novo Synthesis Pathways for Specific Fluoranthene Derivatives

De novo synthesis, the construction of the fluoranthene skeleton from simpler, non-fluoranthene precursors, represents a powerful approach to introduce specific substituents. One of the most traditional methods for the synthesis of fluoranthenes involves intermolecular Diels-Alder reactions. rsc.orgacs.org This strategy often utilizes naphthalene-fused cyclopentadienone derivatives reacting with alkynes. rsc.org A key advantage of this approach is the relatively straightforward preparation of the cyclopentadienone precursors. rsc.org

Another de novo strategy involves the construction of the benzene ring onto a pre-existing naphthalene framework. researchgate.net This can be achieved through various cycloaddition reactions. rsc.orgresearchgate.net For instance, multi-substituted fluoranthenes have been synthesized through the reaction of a ketone with 2-pyrone derivatives. rsc.org This method proceeds via a stepwise [4+2] cycloaddition, followed by acid-catalyzed dehydration and decarboxylation to yield the final fluoranthene product. rsc.org

Modification of Established Fluoranthene Synthesis Techniques

Existing methods for fluoranthene synthesis can be adapted to produce specific derivatives like 8,9-dimethylfluoranthene. Tucker and co-workers described the synthesis of various mono-, di-, and trimethylfluoranthenes by modifying general synthetic methods. gla.ac.uk These modifications often involve the use of appropriately substituted starting materials that lead to the desired substitution pattern on the final fluoranthene core. For the synthesis of 8,9-dimethylfluoranthene, a modification of established techniques was employed. gla.ac.uk

One such established technique that can be modified is the synthesis starting from 3,8-dimethylacenaphthylene. uzh.ch This starting material can undergo reactions to form the fluoranthene skeleton with the methyl groups in the desired 8 and 9 positions.

Specific Reaction Mechanisms and Conditions Employed (e.g., Dehydrogenation via Chloranil)

A common final step in many fluoranthene syntheses is dehydrogenation to form the fully aromatic system. Chloranil (B122849) (tetrachloro-p-benzoquinone) is a frequently used reagent for this purpose, typically in a solvent like boiling xylene. gla.ac.ukrsc.org This reagent is effective in dehydrogenating hydrocarbons that contain a —CH—CH— group adjacent to an aromatic nucleus or a double bond. researchgate.net The reaction is believed to proceed via a bimolecular mechanism involving a free radical pathway. researchgate.net For example, the oily 1:2-dihydro-3:4-dimethylfluoranthene is readily dehydrogenated by chloranil in xylene to produce 3,4-dimethylfluoranthene. rsc.org

Metal-Catalyzed Coupling Reactions in Fluoranthene Synthesis (e.g., Palladium-Mediated Cyclisations)

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis and are particularly useful for constructing the fluoranthene skeleton. rsc.orgacs.orgnih.gov A common strategy involves a tandem Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. acs.orgnih.gov This approach can start from 1,8-dihalogenated naphthalenes and arylboronic acids. acs.orgnih.gov The choice of the palladium catalyst and reaction conditions is crucial for the success of this tandem reaction. For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for this transformation. nih.gov

Manabe and co-workers developed a three-step synthesis of fluoranthenes that utilizes both intermolecular and intramolecular Pd-catalyzed C-H arylation reactions. acs.org This method offers a versatile route to various fluoranthene derivatives. The intramolecular cyclization of biaryl substrates, often mediated by palladium catalysts, is a key step in forming the five-membered ring of the fluoranthene core. acs.org

Cycloaddition Reactions (e.g., Diels-Alder, Wittig Trimerization)

Cycloaddition reactions are fundamental to the synthesis of the fluoranthene framework. researchgate.netthieme-connect.comresearchgate.net The Diels-Alder reaction, in particular, is a widely employed strategy. rsc.orgacs.orgthieme-connect.com This can involve both intermolecular and intramolecular variations. rsc.org

Intermolecular Diels-Alder Reactions: A classic approach involves the reaction of a naphthalene-fused cyclopentadienone with an alkyne, which, after a spontaneous extrusion of carbon monoxide, yields the fluoranthene product. rsc.org Symmetrical and unsymmetrical benzo[c]furans have also been used as dienes in Diels-Alder reactions with acenaphthylene (B141429) to produce benzo[k]fluoranthene (B33198) derivatives. researchgate.net

Intramolecular Diels-Alder Reactions: Intramolecular [4+2] cycloadditions provide an effective means to construct the fluoranthene skeleton. rsc.org For example, 1,8-bis(arylethynyl)naphthalenes can undergo a dehydro-Diels-Alder reaction to form fluoranthenes. rsc.org

While the Wittig reaction is a well-known method for forming carbon-carbon double bonds, its application in a "trimerization" fashion for the direct synthesis of complex polycyclic aromatic hydrocarbons like fluoranthene is less common but conceptually falls within the broader scope of building complex aromatic systems. researchgate.net More relevant to fluoranthene synthesis are cascade reactions, such as the formal [(2+2)+2] and [(2+2)+(2+2)] cycloadditions of dienediynes. nih.gov

Data Tables

Table 1: Examples of Substituted Fluoranthenes and their Synthesis Methods

Compound Starting Materials Key Reaction Type Reference(s)
4-Methylfluoranthene 4-Keto-1:2:3:4-tetrahydrofluoranthene, Methylmagnesium bromide Grignard reaction, Dehydration, Dehydrogenation gla.ac.uk
4-Phenylfluoranthene 4-Keto-1:2:3:4-tetrahydrofluoranthene, Phenylmagnesium bromide Grignard reaction, Dehydration, Dehydrogenation gla.ac.uk
3,4-Dimethylfluoranthene Oily 1:2-dihydro-3:4-dimethylfluoranthene Dehydrogenation with chloranil rsc.org
Various substituted fluoranthenes 1,8-Diiodonaphthalene, Arylboronic acids Tandem Suzuki-Miyaura and intramolecular C-H arylation acs.orgnih.gov

Conversion of Precursor Compounds to 8,9-Dimethylfluoranthene (e.g., from Acenaphthenequinone (B41937) Derivatives)

The synthesis of fluoranthenes with substituents in the 8 and 9 positions can be approached through various strategies, often involving the construction of the crucial five-membered ring. While a direct, high-yield synthesis of 8,9-dimethylfluoranthene from acenaphthenequinone is not extensively documented in readily available literature, plausible synthetic routes can be postulated based on the known reactivity of acenaphthenequinone.

One potential strategy involves a Wittig-type reaction. The reaction of acenaphthenequinone with an appropriate phosphorus ylide can lead to the formation of an exocyclic double bond, which can then be part of a subsequent cyclization to form the fluoranthene core. For instance, a related synthesis of 10-methoxybenzo[j]fluoranthene utilizes a Wittig reaction of acenaphthenequinone with (3-methoxyphenethyl)triphenylphosphonium bromide as a key step. researchgate.net This suggests that a similar approach with a suitably designed ylide could potentially lead to 8,9-dimethylfluoranthene.

Another approach could involve a Grignard reaction on acenaphthenequinone. The reaction of Grignard reagents with acenaphthenequinone has been reported to yield various products depending on the reagent and reaction conditions. mdpi.com A hypothetical route could involve the reaction of acenaphthenequinone with a Grignard reagent derived from a precursor that would ultimately form the dimethyl-substituted five-membered ring. Subsequent dehydration and aromatization steps would be necessary to yield the final 8,9-dimethylfluoranthene.

A more direct and widely used method for the synthesis of the fluoranthene core is the Diels-Alder reaction. While not starting directly from acenaphthenequinone, this cycloaddition strategy is a powerful tool for constructing the fluoranthene skeleton. researchgate.netsigmaaldrich.com A plausible pathway could involve the reaction of a substituted acenaphthylene, which can be derived from acenaphthene, with a suitable diene. For example, the synthesis of diazafluoranthene derivatives has been achieved through an inverse electron demand [2+4] cycloaddition of 3,6-disubstituted 1,2,4,5-tetrazines with acenaphthylene. nih.gov

A summary of potential precursor strategies is presented in the table below.

Precursor TypeKey ReactionPotential for 8,9-Dimethylfluoranthene Synthesis
AcenaphthenequinoneWittig ReactionPlausible, requires a specific ylide to introduce the dimethyl-substituted fragment. researchgate.net
AcenaphthenequinoneGrignard ReactionHypothetical, would necessitate a specific Grignard reagent and subsequent cyclization/aromatization. mdpi.com
Acenaphthylene DerivativeDiels-Alder ReactionA common and powerful method for fluoranthene synthesis, adaptable for specific substitution patterns. researchgate.netnih.gov

Advanced Strategies for Improving Synthetic Yield and Stereoselectivity

Optimizing the synthesis of 8,9-dimethylfluoranthene to achieve higher yields and, where applicable, stereoselectivity, involves the application of modern synthetic techniques.

For Diels-Alder reactions, several factors can be fine-tuned to enhance efficiency and selectivity. sigmaaldrich.com The choice of diene and dienophile is critical; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. sigmaaldrich.com The use of Lewis acid catalysts can also significantly improve the rate and stereoselectivity of the cycloaddition. nih.gov Furthermore, reaction conditions such as temperature, pressure, and solvent can be optimized. For instance, high-pressure conditions have been shown to improve the conversion in some Diels-Alder reactions. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions, which are also employed in the synthesis of fluoranthene derivatives, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. The development of highly active and stable catalysts allows for lower catalyst loadings and milder reaction conditions.

The table below outlines some advanced strategies that could be applied to the synthesis of 8,9-dimethylfluoranthene.

StrategyApplicationPotential Benefit
Lewis Acid CatalysisDiels-Alder ReactionIncreased reaction rate and stereoselectivity. nih.gov
High-Pressure ConditionsDiels-Alder ReactionImproved conversion and yield. researchgate.net
Optimized Catalyst SystemsPalladium-Catalyzed ReactionsHigher yields, lower catalyst loading, and milder conditions.
Flow ChemistryGeneral SynthesisPrecise control over reaction parameters, potential for improved yield and safety.

Stereoselectivity in the synthesis of substituted fluoranthenes is particularly important when chiral centers are present. For 8,9-dimethylfluoranthene, if the methyl groups were introduced in a way that created stereocenters, methods for stereoselective synthesis would be necessary. This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of a reaction, such as a Diels-Alder cycloaddition. nih.gov

Computational Assistance in Synthetic Design and Reaction Pathway Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights that can guide experimental work and predict reaction outcomes. In the context of synthesizing 8,9-dimethylfluoranthene, computational methods can be applied in several ways.

For Diels-Alder reactions, computational tools can predict the feasibility, regioselectivity, and stereoselectivity of the cycloaddition. jocse.orgrsc.org By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile, it is possible to predict the most likely reaction pathway. jocse.org Density Functional Theory (DFT) calculations are commonly used to model transition states and determine the activation energies for different possible products, thereby predicting the major isomer. nih.govacs.org This predictive power can save significant experimental effort by identifying the most promising starting materials and reaction conditions.

Computational modeling can also be used to investigate reaction mechanisms and identify potential intermediates. acs.org For complex multi-step syntheses, computational analysis can help in designing the most efficient synthetic route by evaluating the thermodynamics and kinetics of each step. This can be particularly useful in predicting the feasibility of a proposed synthetic pathway before it is attempted in the laboratory.

The table below summarizes the applications of computational chemistry in the synthesis of 8,9-dimethylfluoranthene.

Computational MethodApplicationInformation Gained
Frontier Molecular Orbital (FMO) TheoryDiels-Alder ReactionPrediction of regioselectivity and reactivity. jocse.org
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculation of transition state energies, prediction of stereoselectivity, and reaction feasibility. nih.govacs.org
Molecular Mechanics/DynamicsConformational AnalysisUnderstanding the steric and electronic properties of reactants and intermediates.

By leveraging these computational approaches, chemists can make more informed decisions in the design and optimization of synthetic routes to complex molecules like 8,9-dimethylfluoranthene, ultimately leading to more efficient and successful syntheses.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 8,9 Dimethylfluoranthene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable method for determining the detailed structure of organic molecules in solution. For 8,9-dimethylfluoranthene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing a comprehensive picture of the molecule's covalent framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Methyl Signal Splitting

The ¹H NMR spectrum of 8,9-dimethylfluoranthene displays signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. tau.ac.ilchemistrysteps.com The precise chemical shifts and coupling patterns of these protons are complex due to spin-spin coupling between adjacent protons on the fluoranthene (B47539) core.

A key feature in the ¹H NMR spectrum is the signal from the two methyl groups at the C8 and C9 positions. These protons appear as a singlet in the aliphatic region of the spectrum, typically around 2.5 ppm. tau.ac.il A significant observation in the NMR analysis of methyl-substituted PAHs is the phenomenon of methyl signal splitting, which can provide information about the electronic nature of the bond to which the methyl group is attached. gla.ac.uk

Table 1: Illustrative ¹H NMR Data for 8,9-Dimethylfluoranthene Note: Exact chemical shifts can vary based on the solvent and experimental conditions. sigmaaldrich.com

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 8.5Multiplet
Methyl Protons (8-CH₃, 9-CH₃)~2.5Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the molecule's symmetry, the 18 carbon atoms of 8,9-dimethylfluoranthene will produce a specific number of unique signals. The aromatic carbons typically resonate in a broad range from approximately 120 to 150 ppm. oregonstate.edu Quaternary carbons, those not bonded to any hydrogen atoms (like C8, C9, and the carbons at the ring junctions), often show weaker and sharper signals in a standard proton-decoupled ¹³C NMR spectrum. huji.ac.il The two methyl carbons will appear in the upfield region of the spectrum, generally between 15 and 25 ppm. oregonstate.edu Assigning each signal to a specific carbon atom is achieved by comparing experimental shifts to predicted values and, more definitively, through 2D NMR techniques. huji.ac.il

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 8,9-Dimethylfluoranthene

Carbon TypeTypical Chemical Shift Range (δ, ppm)
Methyl Carbons (-CH₃)15 - 25
Aromatic CH Carbons120 - 135
Aromatic Quaternary Carbons130 - 150

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assigning the complex proton and carbon signals of 8,9-dimethylfluoranthene. emerypharma.comuzh.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum reveal the connectivity of the aromatic protons throughout the fluoranthene ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons, such as the methyl protons and other aromatic protons. libretexts.org For instance, the methyl protons at C8 and C9 would show correlations to the C8, C9 carbons and adjacent carbons, confirming their position. The collective data from these 2D experiments allows for a complete and confident assignment of the entire molecular structure. uzh.ch

Interpretation of Double Bond Character from NMR Data

NMR spectroscopy, specifically the analysis of methyl group signals, has been used as a powerful tool to investigate the degree of bond fixation or "double bond character" in polycyclic aromatic hydrocarbons. gla.ac.uk Research on fluoranthene and its methylated derivatives has shown that the magnitude of methyl signal splitting in the NMR spectrum can be an indicator of the π-electron density in the adjacent bond. gla.ac.uk Studies have demonstrated that there is a significant degree of fixed double bond character at the 8,9-position in the fluoranthene nucleus. gla.ac.uk This implies that the C8-C9 bond behaves more like a localized double bond rather than being fully delocalized within the aromatic system, a finding supported by the analysis of NMR data from derivatives like 8,9-dimethylfluoranthene. gla.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For aromatic compounds like 8,9-dimethylfluoranthene, the stable ring system heavily influences the observed mass spectrum. libretexts.org

Upon ionization, typically by electron impact (EI), the molecule loses an electron to form a molecular ion (M⁺•). chemguide.co.ukacdlabs.com Due to the stability of the aromatic system, the molecular ion peak for 8,9-dimethylfluoranthene (m/z = 230.3) is expected to be very intense. libretexts.org The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. A subsequent loss of a second methyl group can also occur. Further fragmentation involves the cleavage of the aromatic core, but this requires higher energy and results in less intense peaks.

Table 3: Predicted Mass Spectrometry Fragmentation for 8,9-Dimethylfluoranthene

m/z ValueIon FormulaDescription
230[C₁₈H₁₄]⁺•Molecular Ion (M⁺•)
215[C₁₇H₁₁]⁺Loss of a methyl radical ([M-CH₃]⁺)
200[C₁₆H₈]⁺Loss of two methyl radicals ([M-2CH₃]⁺)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is exceptionally well-suited for the analysis of complex mixtures containing various PAHs, such as those found in environmental samples or industrial products like creosote. kemono.su

In a GC-MS analysis, a sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the chromatographic column. As each compound, such as 8,9-dimethylfluoranthene, elutes from the column, it enters the mass spectrometer, where it is ionized and detected. jppres.com The GC provides a retention time that is characteristic of the compound under specific analytical conditions, while the MS provides a mass spectrum that serves as a molecular fingerprint for identification. gcms-id.ca This combination allows for the confident identification and quantification of 8,9-dimethylfluoranthene, even when it is present as one of many isomers in a complex matrix. kemono.su

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govspectroscopyonline.com For 8,9-dimethylfluoranthene (C₁₈H₁₄), this technique provides unambiguous confirmation of its molecular formula.

The process begins with the calculation of the exact monoisotopic mass of the target compound. Using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical exact mass of 8,9-dimethylfluoranthene can be determined.

Calculation of Exact Mass for C₁₈H₁₄:

(18 × 12.000000) + (14 × 1.007825) = 216.000000 + 14.10955 = 230.10955 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can measure the m/z of the molecular ion with a mass accuracy typically within 5 parts per million (ppm). spectroscopyonline.com When a sample of 8,9-dimethylfluoranthene is analyzed, the instrument would detect a molecular ion peak at an m/z value extremely close to 230.10955.

By inputting this experimentally measured mass into an elemental composition calculator, a list of possible chemical formulas is generated. nih.gov Due to the high mass accuracy of the measurement, the number of potential formulas is drastically reduced, often leaving C₁₈H₁₄ as the only logical candidate within the specified mass tolerance and considering plausible chemical structures. nih.gov The high resolving power of these instruments is also crucial for separating the analyte's ion peak from any potential isobaric interferences—other ions that have the same nominal mass but a different exact mass and elemental formula. spectroscopyonline.comresearchgate.net

Table 1: HRMS Data for 8,9-Dimethylfluoranthene

ParameterValue
Molecular FormulaC₁₈H₁₄
Theoretical Monoisotopic Mass (Da)230.10955
Nominal Mass (Da)230
Typical Mass Accuracy (ppm)< 5 ppm

Fragmentation Pathways and Isomer Discrimination using MS

Tandem mass spectrometry (MS/MS or MSⁿ) is essential for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov For polycyclic aromatic hydrocarbons (PAHs) like 8,9-dimethylfluoranthene, electron impact (EI) ionization is commonly used, which generates characteristic fragments that provide structural insights and help in isomer discrimination. libretexts.org

The mass spectrum of 8,9-dimethylfluoranthene is expected to show a prominent molecular ion peak (M⁺˙) at m/z 230. The primary fragmentation pathway for methylated PAHs involves the loss of a methyl group (•CH₃), which has a mass of 15 Da. This occurs through the cleavage of a benzylic C-C bond, leading to the formation of a highly stable [M-15]⁺ ion (C₁₇H₁₁⁺) at m/z 215. The stability of this resulting cation often makes the [M-15]⁺ peak the base peak in the spectrum. youtube.com

Further fragmentation can occur through the loss of a second methyl group or the expulsion of other small neutral molecules, though these are typically less favorable pathways.

Discriminating between different dimethylfluoranthene isomers using mass spectrometry can be challenging as they often produce similar fragments. ethz.chnih.gov However, the relative intensities of these fragment ions can differ based on the positions of the methyl groups due to steric effects and the relative stability of the resulting ions. ethz.ch For instance, the ease of losing a methyl radical can be influenced by the local electronic environment and steric hindrance from the adjacent aromatic ring structure, potentially leading to a unique fragmentation "fingerprint" for the 8,9-isomer compared to others.

Table 2: Expected Mass Spectrometry Fragmentation for 8,9-Dimethylfluoranthene

m/zIonDesignationDescription
230[C₁₈H₁₄]⁺˙Molecular Ion (M⁺˙)Represents the intact molecule.
215[C₁₇H₁₁]⁺[M-15]⁺Result of the loss of one methyl radical (•CH₃). Often the base peak.
214[C₁₇H₁₀]⁺˙[M-16]⁺˙Result of the loss of methane (B114726) (CH₄).
200[C₁₆H₈]⁺[M-30]⁺Potential loss of two methyl radicals.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy Principles and Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. wikipedia.orgsysrevpharm.org The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint. illinois.eduresearchgate.net

The main spectral regions of interest are:

Aromatic C-H Stretching: Strong bands typically appear just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the two methyl groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp peaks between 1450 cm⁻¹ and 1650 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the fused aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ provide information about the substitution pattern on the aromatic rings. The specific pattern for 8,9-dimethylfluoranthene would be distinct from other isomers.

Table 3: Predicted FTIR Absorption Bands for 8,9-Dimethylfluoranthene

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000StretchingAromatic C-H
3000-2850StretchingAliphatic C-H (in -CH₃)
1650-1450StretchingAromatic C=C
1470-1430Asymmetric BendingAliphatic C-H (in -CH₃)
900-675Out-of-plane BendingAromatic C-H

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light (Raman scattering). nih.gov It provides a distinct molecular fingerprint, which is particularly useful for characterizing the skeletal vibrations of aromatic rings and non-polar bonds that are often weak in FTIR spectra. mdpi.comspectroscopyonline.com

In the context of 8,9-dimethylfluoranthene, Raman spectroscopy is highly effective for identifying the polycyclic aromatic framework. The spectrum is typically dominated by strong bands associated with the symmetric breathing vibrations of the aromatic rings.

Key features in the Raman spectrum of 8,9-dimethylfluoranthene would include:

Ring Breathing Modes: Intense peaks, especially in the 1300-1600 cm⁻¹ region, correspond to the collective stretching and contracting of the C-C bonds within the fused rings. These are highly characteristic of the specific PAH structure. frontiersin.org

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are visible, complementing the data from FTIR.

Skeletal Vibrations: Low-frequency modes below 800 cm⁻¹ relate to the deformation and bending of the entire molecular skeleton, providing a unique fingerprint for the 8,9-disubstituted structure. frontiersin.org

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and offering a high degree of confidence in the structural identification of 8,9-dimethylfluoranthene. bham.ac.uk

Table 4: Expected Raman Shifts for 8,9-Dimethylfluoranthene

Raman Shift Range (cm⁻¹)Vibrational ModeFunctional Group / Structure
3100-3000StretchingAromatic C-H
3000-2850StretchingAliphatic C-H (in -CH₃)
1600-1300Ring Breathing/StretchingAromatic C=C
~1000Ring Breathing (Trigonal)Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Electronic Transitions and Absorption Band Characteristics (e.g., P Bands)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For conjugated and aromatic molecules like 8,9-dimethylfluoranthene, the absorption is due to π → π* electronic transitions within the delocalized system of electrons. lcms.czuomustansiriyah.edu.iq The resulting spectrum is a key characteristic of the compound's electronic structure.

The UV-Vis spectra of polycyclic aromatic hydrocarbons are defined by several distinct absorption bands, classified by Erich Clar as alpha (α), para (p), and beta (β) bands.

Para (p) Bands: These bands, often appearing as the longest wavelength absorption with fine vibrational structure, are typically intense. They arise from a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (S₀ → S₁).

Alpha (α) Bands: These are typically weak, vibrationally structured bands at a shorter wavelength than the p-bands. They are associated with a symmetry-forbidden transition that becomes partially allowed through vibrational coupling.

Beta (β) Bands: These are very intense, broad absorptions found at even shorter wavelengths and correspond to S₀ → S₂ transitions.

The addition of the two methyl groups to the fluoranthene core acts as an auxochrome, typically causing a bathochromic (red) shift—a shift to longer wavelengths—of these absorption bands compared to the parent fluoranthene molecule. vscht.cz This shift is due to the electron-donating nature of the alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition. The specific position of the methyl groups in the 8,9-positions influences the exact wavelengths and intensities of these bands, providing a unique electronic signature.

Table 5: Characteristic UV-Vis Absorption Bands for Polycyclic Aromatic Hydrocarbons like 8,9-Dimethylfluoranthene

Band TypeTypical Wavelength Range (nm)Molar Absorptivity (log ε)Description
p-Band (para)350-450~4.0 - 5.0Intense, sharp bands with vibrational fine structure. Corresponds to the HOMO-LUMO transition.
α-Band (alpha)300-400~2.5 - 3.5Weak, highly structured bands.
β-Band (beta)230-290~4.5 - 5.5Very intense, often broad absorption.

Environmental Occurrence, Distribution, and Mechanistic Fate of 8,9 Dimethylfluoranthene

Sources and Formation Pathways in the Environment

8,9-Dimethylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) family, primarily originates from anthropogenic activities involving the incomplete combustion of organic materials. mdpi.comca.gov These processes are major contributors of a wide array of PAHs and their alkylated derivatives to the environment. copernicus.org The formation of such compounds occurs at high temperatures, typically between 350°C and 1200°C, under oxygen-deficient conditions. nih.gov

Industrial emissions are a significant source of methylated PAHs. acs.org Activities such as coke production in coking plants, vehicle emissions, and various industrial combustion processes release complex mixtures of PAHs into the atmosphere. mdpi.comnih.gov The presence of 8,9-dimethylfluoranthene is expected in the emissions from the combustion of fossil fuels, biomass, and waste. copernicus.org The specific composition of the PAH mixture, including the relative abundance of methylated isomers like 8,9-dimethylfluoranthene, can vary depending on the fuel type and combustion conditions. tandfonline.com For instance, emissions from vehicular traffic, particularly from diesel and gasoline engines, are known to contribute a variety of methylated PAHs to the urban environment. researchgate.net

The formation of methylated PAHs during combustion can occur through mechanisms like the methyl addition cyclization (MAC) pathway, where methyl radicals, which are abundant in combustion flames, contribute to the growth of the PAH structure. mdpi.comencyclopedia.pub This suggests that 8,9-dimethylfluoranthene is not just a component of the original fuel but is also actively formed during combustion.

Table 1: Major Anthropogenic Sources of Methylated PAHs

Source Category Specific Examples Relevant Compounds
Industrial Processes Coke ovens, petroleum refining, waste incineration Polycyclic Aromatic Hydrocarbons (PAHs), Methylated PAHs
Transportation Gasoline and diesel engine exhaust Methylated PAHs, Fluoranthene (B47539), Pyrene
Energy Production Coal and oil-fired power plants PAHs and their derivatives
Residential Heating Wood and coal burning stoves Methylated PAHs
Open Burning Agricultural waste burning, forest fires PAHs, Methylated PAHs

Geogenic sources are significant reservoirs of 8,9-dimethylfluoranthene and other methylated PAHs. These compounds are naturally present in fossil fuels such as crude oil and coal. nih.gov Coal tar, a byproduct of the high-temperature processing of coal to produce coke and coal gas, is a particularly rich source of a complex mixture of phenols, PAHs, and heterocyclic compounds, including various methylated derivatives. wikipedia.orgresearchgate.net The analysis of crude oil and coal tar has demonstrated the presence of a wide range of C1 to C4 substituted PAHs, indicating that dimethylfluoranthene isomers are likely constituents. nih.gov

The term "petrogenic" is used to describe PAHs originating from petroleum and its byproducts. nih.gov These are widespread in the environment due to the extraction, transport, storage, and use of crude oil and its refined products, as well as accidental spills. nih.gov

While the direct biogenic synthesis of 8,9-dimethylfluoranthene by organisms is not well-documented, some biogenic PAHs are known to be synthesized by microorganisms, phytoplankton, algae, and plants. nih.gov Additionally, the slow biological conversion of organic materials over geological timescales (diagenesis) can lead to the formation of certain PAHs. mdpi.com It is more likely, however, that the presence of 8,9-dimethylfluoranthene in the environment is overwhelmingly due to pyrogenic and petrogenic sources rather than recent biogenic formation. nih.gov

Environmental Compartmentalization and Transport Mechanisms

Once released into the atmosphere from combustion sources, 8,9-dimethylfluoranthene, like other PAHs, can undergo long-range atmospheric transport. researchgate.net In the atmosphere, PAHs exist in both the gas phase and adsorbed to particulate matter. mdpi.com The partitioning between these two phases is dependent on the compound's volatility, which is influenced by factors such as molecular weight and ambient temperature. researchgate.net Methylated PAHs, including dimethylfluoranthenes, are part of the complex mixture of pollutants that can be transported over vast distances. copernicus.org

Removal from the atmosphere occurs through wet and dry deposition. nih.gov Wet deposition involves the scavenging of gaseous and particulate-bound PAHs by precipitation (rain and snow). researchgate.net Dry deposition includes the gravitational settling of particulate matter and the direct absorption of gaseous PAHs onto surfaces. rutgers.edu Studies have shown that atmospheric deposition is a significant pathway for the introduction of PAHs into aquatic and terrestrial ecosystems. researchgate.net For instance, outbreaks of Saharan dust have been observed to significantly increase the deposition rates of PAHs. researchgate.net

Table 2: Atmospheric Deposition Fluxes for Selected PAHs (Illustrative Data)

Compound Group Average Gas Absorption Deposition (ng m⁻² d⁻¹) Average Dry Particle Deposition (ng m⁻² d⁻¹) Average Wet Deposition (ng m⁻² d⁻¹)
Methylphenanthrenes 5040 - 140
Benzo[b+k]fluoranthene - 300 -
Cyclopenta[cd]pyrene - - 0.40

Note: Data from a study in the Mid-Atlantic East Coast region, specific data for 8,9-dimethylfluoranthene is not available. rutgers.edu

Due to their hydrophobic nature and low aqueous solubility, PAHs like 8,9-dimethylfluoranthene have a strong tendency to partition from the water column to sediments and suspended particulate matter in aquatic environments. nih.govect-journal.kz This process is largely driven by the compound's affinity for organic carbon in the sediment. lakecleanup.com The partitioning behavior is often described by the sediment-water partitioning coefficient (Kd), which can be normalized to the organic carbon content of the sediment to yield the organic carbon-water (B12546825) partitioning coefficient (Koc). lakecleanup.com

Long-chain and higher molecular weight PAHs, including fluoranthene and its derivatives, exhibit a greater tendency to adsorb to sediments. researchgate.net This leads to the accumulation of these compounds in the benthic zone of lakes, rivers, and coastal areas, where they can persist for long periods. nih.gov The concentrations of PAHs in sediments are often several orders of magnitude higher than in the overlying water column. researchgate.net This partitioning behavior is critical for understanding the ultimate fate and potential bioavailability of 8,9-dimethylfluoranthene in aquatic ecosystems. nih.gov

In terrestrial environments, 8,9-dimethylfluoranthene is expected to be strongly adsorbed to soil particles, making soil a major sink for this compound. nih.gov The sorption of PAHs to soil is primarily influenced by the organic matter content of the soil and the physicochemical properties of the PAH, such as its hydrophobicity. nih.gov PAHs with three or more aromatic rings, a category that includes fluoranthene and its derivatives, are particularly strong adsorbents to soil particles due to their low vapor pressure and high hydrophobicity. nih.gov

The strength of sorption affects the mobility and bioavailability of 8,9-dimethylfluoranthene in the soil environment. nih.gov Strong sorption can limit its leaching into groundwater and its uptake by plants and soil organisms. researchgate.net The interaction with the soil matrix is a key factor in the long-term persistence of PAHs in the terrestrial environment. nih.gov The distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to quantify the sorption behavior of organic compounds in soil. mdpi.com

Mechanistic Pathways of Environmental Degradation

Photolytic Degradation Mechanisms and Products

Photolytic degradation is a significant abiotic degradation pathway for PAHs in the environment, particularly in the atmosphere and surface waters where they are exposed to sunlight. This process involves the absorption of light energy by the molecule, leading to its excitation and subsequent chemical transformation. For 8,9-dimethylfluoranthene, the presence of the aromatic ring system allows for the absorption of ultraviolet (UV) radiation.

The direct photolysis of PAHs can lead to a variety of reactions, including oxidation, isomerization, and polymerization. In the presence of oxygen, photosensitized reactions can also occur, leading to the formation of reactive oxygen species such as singlet oxygen and hydroxyl radicals, which can then react with and degrade the PAH molecule.

While specific photolytic degradation products of 8,9-dimethylfluoranthene have not been extensively documented, studies on other methylated PAHs suggest that the methyl groups can be susceptible to photo-oxidation, potentially forming corresponding hydroxymethyl or carboxyl derivatives. The aromatic rings can also be cleaved, leading to the formation of smaller, more polar compounds. The ultimate products of complete photolytic degradation would be carbon dioxide and water. The rate of photolysis is influenced by factors such as light intensity, the presence of photosensitizers, and the environmental matrix. For example, adsorption to particulate matter can shield the molecule from light, reducing the rate of degradation.

Table 1: Potential Photolytic Degradation Pathways of 8,9-Dimethylfluoranthene

Degradation PathwayDescriptionPotential Products
Direct Photolysis Absorption of UV radiation leading to bond cleavage and rearrangement.Isomers, smaller aromatic compounds
Photo-oxidation Reaction with photochemically generated reactive oxygen species.Hydroxylated derivatives, quinones, ring-cleavage products
Methyl Group Oxidation Oxidation of the methyl groups.8-hydroxymethyl-9-methylfluoranthene, 8,9-bis(hydroxymethyl)fluoranthene, corresponding carboxylic acids

This table presents potential pathways based on the photolytic behavior of similar PAHs.

Microbial Biotransformation: Specific Enzymes and Metabolic Pathways

Microbial biotransformation is a crucial process for the breakdown of 8,9-dimethylfluoranthene in soil and sediment. A variety of bacteria and fungi have been shown to degrade PAHs, utilizing them as a source of carbon and energy. The initial step in the aerobic microbial degradation of PAHs is typically the oxidation of the aromatic ring by oxygenase enzymes.

For 8,9-dimethylfluoranthene, the metabolic pathway is likely initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. This is a key step that breaks the aromaticity of the ring and makes the molecule more susceptible to further degradation. The specific position of the initial enzymatic attack on the fluoranthene backbone can vary between different microbial species.

Following the formation of the cis-dihydrodiol, a dehydrogenase enzyme catalyzes its rearomatization to form a dihydroxy-substituted fluoranthene. Subsequent enzymatic reactions involve ring cleavage, typically by another dioxygenase, which opens the aromatic ring between the two hydroxyl groups. The resulting product then enters central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it is further broken down to produce carbon dioxide, water, and biomass.

The methyl groups on the 8 and 9 positions of the fluoranthene molecule may also be subject to microbial attack, potentially through oxidation by monooxygenase enzymes to form alcohols, aldehydes, and carboxylic acids.

Table 2: Key Enzymes in the Microbial Biotransformation of PAHs like 8,9-Dimethylfluoranthene

Enzyme ClassFunction
Dioxygenases Incorporate both atoms of O₂ into the aromatic ring to form a cis-dihydrodiol.
Dehydrogenases Catalyze the rearomatization of the cis-dihydrodiol to a diol.
Monooxygenases Incorporate one atom of O₂ into the substrate, potentially oxidizing the methyl groups.
Ring-cleavage Dioxygenases Cleave the aromatic ring of the dihydroxylated intermediate.

This table summarizes enzyme classes known to be involved in the degradation of PAHs, which are likely involved in the biotransformation of 8,9-dimethylfluoranthene.

Chemical Oxidation and Reduction Processes in Environmental Matrices

In addition to photolytic and microbial degradation, 8,9-dimethylfluoranthene can be transformed in the environment through abiotic chemical oxidation and reduction processes. The susceptibility of 8,9-dimethylfluoranthene to these reactions depends on the specific conditions of the environmental matrix, such as pH, redox potential, and the presence of other chemical species.

In soils and sediments, strong oxidizing agents can lead to the degradation of PAHs. For instance, manganese and iron oxides, which are common components of soils, can act as oxidants under certain conditions. Remediation technologies sometimes employ the addition of strong chemical oxidants like permanganate (B83412) or persulfate to contaminated soils to break down PAHs. epa.gov These oxidants can attack the aromatic rings of 8,9-dimethylfluoranthene, leading to their cleavage and the formation of smaller, more oxidized products. epa.govnih.gov The effectiveness of chemical oxidation can be influenced by the soil's organic matter content, as organic matter can also be oxidized, consuming the oxidant and reducing its availability to degrade the target compound. us.es

Under anaerobic conditions, such as in deeper sediments or waterlogged soils, reduction processes can become more significant. However, PAHs are generally resistant to reduction due to the stability of their aromatic systems. Microbial-mediated reduction of PAHs has been observed, but it is typically a much slower process than aerobic oxidation.

Bioaccumulation and Biotransformation Mechanisms in Model Organisms (In Vitro and Mechanistic Studies)

The lipophilic nature of 8,9-dimethylfluoranthene suggests a potential for bioaccumulation in organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., dietary and dermal) and accumulates in the organism's tissues at a concentration higher than that in the surrounding environment.

Once absorbed, 8,9-dimethylfluoranthene can undergo biotransformation, a process by which the organism's metabolic systems modify the chemical structure of the compound. This is primarily a detoxification mechanism aimed at increasing the water solubility of the compound to facilitate its excretion. The primary enzymes involved in the biotransformation of PAHs are the cytochrome P450 monooxygenases (CYPs).

In vitro studies using liver microsomes from model organisms, such as rats, have been instrumental in elucidating the metabolic pathways of PAHs. nih.gov For 8,9-dimethylfluoranthene, the biotransformation is expected to be initiated by CYP-mediated oxidation of the aromatic ring to form an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. Alternatively, the epoxide can be conjugated with glutathione (B108866) by glutathione S-transferases (GSTs).

The dihydrodiol can be further oxidized by CYPs to form a highly reactive dihydrodiol epoxide, which is often the ultimate carcinogenic metabolite of many PAHs. These reactive metabolites can bind to cellular macromolecules like DNA, RNA, and proteins, leading to toxicity and carcinogenicity. The dihydrodiol can also be conjugated with glucuronic acid or sulfate (B86663) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to form water-soluble conjugates that can be readily excreted.

The methyl groups of 8,9-dimethylfluoranthene can also be a site of metabolic attack, likely being hydroxylated by CYPs to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.

Table 3: Major Metabolic Pathways for PAHs like 8,9-Dimethylfluoranthene in Vertebrates

Metabolic PhaseKey EnzymesReactionResulting Products
Phase I Cytochrome P450 Monooxygenases (CYPs)OxidationEpoxides, phenols, dihydrodiols
Phase I Epoxide Hydrolase (EH)Hydrolysis of epoxidestrans-Dihydrodiols
Phase II Glutathione S-Transferases (GSTs)Conjugation with glutathioneGlutathione conjugates
Phase II UDP-Glucuronosyltransferases (UGTs)Conjugation with glucuronic acidGlucuronide conjugates
Phase II Sulfotransferases (SULTs)Conjugation with sulfateSulfate conjugates

This table outlines the general enzymatic pathways involved in the metabolism of PAHs in vertebrates, which are expected to be applicable to 8,9-dimethylfluoranthene.

Advanced Analytical Methodologies for the Detection and Quantification of 8,9 Dimethylfluoranthene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating individual components from a mixture. For alkylated PAHs, the choice of chromatographic technique is critical for resolving isomers and achieving accurate quantification.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 8,9-dimethylfluoranthene. Separation is achieved as the vaporized sample is transported by an inert carrier gas through a capillary column containing a stationary phase. The interactions between the analytes and the stationary phase lead to differential retention times, allowing for separation.

Flame Ionization Detector (FID): The GC-FID is a widely used, robust detector for organic analytes. scielo.brcuny.edu After separation in the GC column, eluting compounds are pyrolyzed in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes GC-FID a sensitive method for quantifying hydrocarbons, including alkylated PAHs. nih.govnih.gov The relative response factors for different compounds are generally predictable based on their carbon content, which aids in quantification even without authentic standards. researchgate.net The analysis of complex petroleum products often utilizes GC-FID to identify and quantify extractable compounds. eurofinsus.com

Electron Capture Detector (ECD): The GC-ECD is highly sensitive to electrophilic compounds, such as those containing halogens. While not the primary detector for PAHs, it can be employed in specific applications or for the simultaneous analysis of PAHs and other contaminants like polychlorinated biphenyls (PCBs). nih.govpeakscientific.com Its utility for 8,9-dimethylfluoranthene is limited compared to FID or mass spectrometry due to the non-electrophilic nature of the compound.

Table 1: Typical GC Parameters for Alkylated PAH Analysis

Parameter Setting Rationale/Application
Detector Flame Ionization (FID) Excellent sensitivity for hydrocarbons, robust, and provides quantitative data based on carbon mass. scielo.br
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) A non-polar stationary phase that separates PAHs primarily by boiling point. Isomer separation is achieved based on subtle differences in volatility and shape.
Carrier Gas Helium or Hydrogen Inert gases that carry the sample through the column. Hydrogen can offer faster analysis times. peakscientific.com
Injector Split/Splitless (operated in splitless mode for trace analysis) Allows for the transfer of the entire sample onto the column, maximizing sensitivity. cuny.edu
Temperature Program Initial oven temperature ~60-80°C, ramped to ~300-320°C A temperature gradient is essential to elute a wide range of PAHs, from smaller parent compounds to larger, multi-substituted alkylated PAHs. scholaris.ca

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suited for less volatile or thermally labile compounds. Separation occurs as a liquid mobile phase carries the sample through a column packed with a stationary phase. For PAHs, reversed-phase HPLC with a C18 column is most common. nih.gov

Diode Array Detector (DAD): A DAD, also known as a Photo Diode Array (PDA) detector, acquires absorbance spectra for each point in the chromatogram. scioninstruments.comjascoinc.com This provides three-dimensional data (time, absorbance, wavelength) which is invaluable for peak purity assessment and compound identification. phcog.com Since different PAH isomers can have distinct UV-Vis spectra, the DAD can help distinguish between co-eluting compounds. mdpi.com

Fluorescence Detection (FLD): Fluorescence detection is an exceptionally sensitive and selective technique for many PAHs, which are naturally fluorescent compounds. nih.gov The detector measures the emission of light from an analyte after it has been excited by light of a specific wavelength. gnest.org By programming the detector to switch excitation and emission wavelengths during the chromatographic run, optimal sensitivity can be achieved for different PAH classes. lcms.cz This selectivity significantly reduces interference from non-fluorescent matrix components, making it ideal for trace analysis. researchgate.net The combination of HPLC with both DAD and FLD provides both comprehensive spectral information and high sensitivity. nih.gov

Table 2: Common HPLC-DAD/FLD Conditions for 8,9-Dimethylfluoranthene Analysis

Parameter Setting Rationale/Application
Detectors Diode Array (DAD) & Fluorescence (FLD) DAD for spectral confirmation and peak purity; FLD for high sensitivity and selectivity. nih.gov
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) Standard for PAH separation, retaining hydrophobic compounds. phcog.com
Mobile Phase Gradient of Acetonitrile and Water A gradient elution is necessary to separate the complex mixture of PAHs with varying polarities and sizes. nih.gov
DAD Wavelength 220-400 nm Scans a wide range to capture the characteristic UV spectra of various PAHs.
FLD Wavelengths Excitation/Emission programmed based on analyte class Specific wavelengths are chosen to maximize the fluorescence response for fluoranthene (B47539) and its derivatives.

For exceptionally complex samples, such as crude oil or heavily contaminated sediments, one-dimensional GC may not provide sufficient resolving power to separate all isomers. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly increased peak capacity and separation power. sepsolve.com In a GC×GC system, two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) are connected via a modulator. dlr.dechromtech.net.au The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, fast-separating column. researchgate.net The result is a two-dimensional chromatogram where chemically related compounds, such as different classes of alkylated PAHs, are grouped into distinct regions, simplifying identification and quantification. researchgate.net This structured separation is highly effective at resolving isomers that co-elute in a single-column setup. chromtech.net.au

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, that is held above its critical temperature and pressure. youtube.com In this state, the mobile phase exhibits properties of both a liquid and a gas, offering high diffusivity and low viscosity. twistingmemoirs.com These properties allow for fast and efficient separations, combining some of the advantages of both GC and LC. researchgate.net SFC is well-suited for the analysis of hydrophobic compounds like PAHs and can be a "greener" alternative due to reduced organic solvent consumption. twistingmemoirs.comresearchgate.net It can be used for both analytical and preparative separations and is compatible with various detectors, including mass spectrometry. dtic.mil

Coupling Chromatographic Methods with Mass Spectrometry

Coupling a high-resolution separation technique with mass spectrometry (MS) provides the highest level of analytical certainty. MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering definitive structural information that complements chromatographic retention times.

Tandem mass spectrometry (MS/MS) significantly enhances analytical performance by reducing chemical noise and matrix effects. thermofisher.commanchester.ac.uk In an MS/MS instrument (such as a triple quadrupole), a specific precursor ion for the target analyte (e.g., the molecular ion of 8,9-dimethylfluoranthene) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive. peakscientific.comresearchgate.net

GC-MS/MS: This technique is a powerful tool for the unambiguous identification and quantification of trace-level contaminants in complex matrices. nih.govnih.gov The high chromatographic resolution of GC combined with the selectivity of MRM allows for the detection of specific isomers like 8,9-dimethylfluoranthene even in the presence of a large excess of other hydrocarbons. gcms.cz

LC-MS/MS: For PAHs and their derivatives, LC-MS/MS has become a gold standard due to its high selectivity and sensitivity. nih.gov It is particularly useful for analyzing extracts from biological matrices where extensive cleanup might otherwise be required. researchgate.netqub.ac.uk By monitoring specific precursor-to-product ion transitions for 8,9-dimethylfluoranthene, analysts can achieve very low limits of detection (LODs) and limits of quantification (LOQs). researchgate.netnih.gov

Table 3: Comparison of Advanced Analytical Techniques

Technique Principle Advantage for 8,9-Dimethylfluoranthene
GC-FID Separation by volatility; detection by flame ionization. Robust, quantitative, good for hydrocarbon profiling. eurofinsus.com
HPLC-FLD Separation by polarity; detection by native fluorescence. Extremely sensitive and selective for fluorescent PAHs. nih.gov
GC×GC Two-dimensional separation (e.g., volatility x polarity). Unmatched resolving power for complex isomeric mixtures. sepsolve.com
SFC Separation using a supercritical fluid mobile phase. Fast analysis, reduced solvent use, good for hydrophobic compounds. researchgate.net
GC-MS/MS & LC-MS/MS Chromatographic separation followed by tandem mass spectrometry (MRM). Highest selectivity and sensitivity; definitive identification. thermofisher.comnih.gov

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) for Non-Targeted Analysis

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is a powerful analytical tool for the non-targeted screening and identification of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) like 8,9-dimethylfluoranthene, in complex environmental samples. nilu.com Unlike targeted methods that search for pre-selected analytes, non-targeted screening aims to identify a broad range of chemicals present in a sample, including unexpected contaminants or transformation products. nilu.com

The core principle of TOF-MS involves measuring the time it takes for an ion to travel a fixed distance after acceleration by an electric field; this "time-of-flight" is directly related to the ion's mass-to-charge ratio (m/z). researchgate.net HR-TOF-MS instruments, particularly advanced configurations like multi-reflection time-of-flight mass spectrometers (MR-TOF-MS), can achieve very high mass resolution (often exceeding 30,000 FWHM) and mass accuracy (typically below 1 ppm). uni-giessen.denih.gov This high mass accuracy is critical in non-targeted analysis as it allows for the determination of the elemental composition of an unknown ion, which is a crucial first step in its identification. uni-giessen.de

For a compound like 8,9-dimethylfluoranthene (C₁₈H₁₄), HR-TOF-MS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas, a common challenge in complex matrices. tandfonline.com The full-scan data acquisition inherent to TOF-MS ensures that all ions within a specified mass range are detected, creating a comprehensive chemical profile of the sample. nilu.com This capability allows for retrospective analysis of data for newly emerging contaminants without needing to re-run the sample. nilu.com When coupled with gas chromatography (GC), GC-HR-TOF-MS combines the separation power of chromatography with the high-resolution detection of mass spectrometry, providing an effective platform for identifying unknown and unanticipated PAHs in environmental mixtures. nilu.com

Table 1: Key Features of HR-TOF-MS for Non-Targeted Analysis

Feature Description Advantage for 8,9-Dimethylfluoranthene Analysis
High Mass Resolution The ability to distinguish between ions with very similar mass-to-charge ratios. uni-giessen.denih.gov Differentiates the molecular ion of 8,9-dimethylfluoranthene from isobaric interferences (compounds with the same nominal mass but different elemental formulas) in complex samples.
High Mass Accuracy The ability to measure the m/z of an ion very close to its theoretical true value (typically < 1-2 ppm). uni-giessen.de Allows for the confident assignment of an elemental formula (e.g., C₁₈H₁₄) to an unknown peak, which is a critical step in identification.
Full-Scan Sensitivity Acquires data for all ions across a wide mass range in every scan, without sacrificing sensitivity. nilu.com Enables the detection of 8,9-dimethylfluoranthene and other PAHs without prior selection, facilitating the discovery of unexpected contaminants.
Rapid Acquisition Speed Capable of acquiring thousands of full spectra per second. researchgate.net Ideal for coupling with fast separation techniques like gas chromatography, ensuring sufficient data points are collected for narrow chromatographic peaks.

| Retrospective Analysis | The comprehensive full-scan data allows for re-interrogation of past analyses for compounds not originally targeted. nilu.com | Previously acquired data can be re-examined for 8,9-dimethylfluoranthene or its transformation products if it becomes a contaminant of interest later. |

Sample Preparation and Extraction Methodologies for Diverse Environmental and Biological Matrices

The accurate quantification of 8,9-dimethylfluoranthene in environmental and biological samples necessitates an efficient sample preparation and extraction process. This step is critical for isolating the target analyte from the complex sample matrix, concentrating it to detectable levels, and removing interfering substances like lipids and chlorophylls. researchgate.netnih.gov The choice of method depends heavily on the matrix type (e.g., water, soil, sediment, biological tissue) and the physicochemical properties of PAHs, which are typically non-polar and have low water solubility. mdpi.commdpi.com

For Environmental Matrices:

Liquid-Liquid Extraction (LLE): A conventional method for aqueous samples, LLE involves partitioning PAHs from the water into an immiscible organic solvent like dichloromethane (B109758) or hexane. mdpi.com It is simple and can handle large sample volumes but often requires significant amounts of high-purity organic solvents. mdpi.com

Solid-Phase Extraction (SPE): Widely used for water samples, SPE involves passing the sample through a cartridge containing a solid sorbent that retains the PAHs. mdpi.com The analytes are later eluted with a small volume of an organic solvent. mdpi.com SPE reduces solvent consumption compared to LLE and can achieve high concentration factors. researchgate.net

Soxhlet Extraction: A classic and robust technique for solid samples like soil and sediment, this method uses continuous washing of the sample with a refluxing solvent (e.g., a hexane/acetone mixture) over an extended period (hours to days). mdpi.com

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of PAHs from solid matrices into a solvent. nih.gov It is generally faster than Soxhlet extraction and uses less solvent. nih.gov

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract PAHs from solid samples. mdpi.com The high pressure keeps the solvent in a liquid state above its boiling point, increasing extraction efficiency and significantly reducing extraction time and solvent volume compared to Soxhlet. mdpi.com

For Biological Matrices: Biological tissues (e.g., fish, mussels) are particularly challenging due to their high lipid content, which can interfere with analysis. researchgate.net Extraction often involves saponification (alkaline digestion) to break down lipids, followed by extraction with an organic solvent. A crucial subsequent step is extract clean-up, often performed using techniques like Gel Permeation Chromatography (GPC) or solid-phase extraction with sorbents like silica (B1680970) gel or florisil (B1214189) to remove remaining lipids and other co-extracted interferences. researchgate.netnih.gov

Table 2: Comparison of Extraction Methodologies for PAHs

Method Applicable Matrices Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Water Partitioning of analytes between two immiscible liquid phases. mdpi.com Simple, cost-effective, handles large volumes. mdpi.com Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation. mdpi.com
Solid-Phase Extraction (SPE) Water, Liquid Samples Adsorption of analytes onto a solid sorbent, followed by elution with a solvent. mdpi.com Low solvent consumption, high enrichment factors, potential for automation. researchgate.net Sorbent capacity can be limited, matrix components can clog the cartridge.
Soxhlet Extraction Soil, Sediment, Solid Waste Continuous extraction of analytes from a solid sample using a refluxing solvent. mdpi.com Exhaustive extraction, well-established and robust. Time-consuming, requires large solvent volumes, potential for thermal degradation of analytes.
Ultrasonic Extraction Soil, Sediment, Plant Material Use of ultrasonic waves to enhance solvent penetration into the sample matrix. nih.gov Faster than Soxhlet, reduced solvent consumption. nih.gov Extraction efficiency can be variable, potential for analyte degradation from localized heating.

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Biological Tissues | Extraction with solvents at elevated temperatures and pressures. mdpi.com | Rapid (15-30 min/sample), low solvent use, high efficiency, can be automated. mdpi.com | High initial instrument cost. |

Method Validation, Quality Assurance, and Isomer Differentiation Strategies in Quantitative Analysis

Ensuring the reliability and accuracy of quantitative data for 8,9-dimethylfluoranthene requires rigorous method validation and a comprehensive quality assurance/quality control (QA/QC) program. elementlabsolutions.comdemarcheiso17025.com Furthermore, a significant analytical challenge is the differentiation of 8,9-dimethylfluoranthene from its numerous structural isomers, which often have similar physicochemical properties and mass spectra. nsf.gov

Method Validation: Analytical method validation establishes documented evidence that a procedure is fit for its intended purpose. elementlabsolutions.comdemarcheiso17025.com Key performance characteristics are evaluated to ensure the method is reliable, reproducible, and accurate for the matrix of interest. ich.org These parameters typically include:

Specificity/Selectivity: The ability to measure the analyte unequivocally in the presence of other components, including isomers, impurities, and matrix effects. elementlabsolutions.comeuropa.eu

Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined concentration range. elementlabsolutions.comdemarcheiso17025.com

Accuracy: The closeness of the measured value to a true or accepted reference value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. elementlabsolutions.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision). elementlabsolutions.comich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively. demarcheiso17025.com

Quality Assurance (QA/QC): A robust QA/QC program is essential for maintaining data quality during routine analysis. researchgate.netwur.nl This involves a set of procedures to monitor the analytical process and ensure results meet pre-defined criteria. Common QA/QC practices include:

Analysis of Blanks: Method blanks (reagent blanks) are analyzed to check for contamination introduced during the analytical procedure.

Use of Certified Reference Materials (CRMs): Analyzing a matrix-matched CRM with a known concentration of PAHs helps to verify the accuracy of the entire analytical method.

Spiked Samples: Spiking a known amount of the analyte into a real sample (matrix spike) and a blank matrix (laboratory control sample) helps assess method accuracy and potential matrix effects.

Use of Internal Standards: Adding a known amount of a compound (often a deuterated analogue like Phenanthrene-d10 or Chrysene-d12) to every sample, standard, and blank before extraction helps to correct for variations in extraction efficiency and instrument response. nsf.gov

Isomer Differentiation Strategies: Standard mass spectrometry techniques often cannot distinguish between isomers like 8,9-dimethylfluoranthene and other dimethylfluoranthene variants because they have the exact same molecular weight and elemental formula. Therefore, differentiation relies almost exclusively on chromatographic separation prior to detection. nsf.gov Gas chromatography (GC) with high-resolution capillary columns specifically designed for PAH analysis (e.g., TG-PAH columns) is the most common approach. nsf.gov Isomers are identified based on their unique retention times under specific temperature-programmed conditions. The coupling of GC with advanced techniques like trapped ion mobility spectrometry (TIMS) before mass analysis can provide an additional dimension of separation based on the ion's size and shape, further aiding in the unambiguous identification of isomeric PAHs. nsf.gov

Table 3: Key Parameters for Analytical Method Validation

Parameter Definition Acceptance Criteria Example
Specificity Ability to assess the analyte in the presence of interfering substances. elementlabsolutions.com No significant interfering peaks at the retention time of the analyte in blank matrix samples. europa.eu
Linearity Proportionality of the analytical response to the analyte concentration. elementlabsolutions.com Coefficient of determination (r²) ≥ 0.995 for the calibration curve. demarcheiso17025.com
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to be accurate, precise, and linear. ich.org Typically from the LOQ to 120% of the target concentration. demarcheiso17025.com
Accuracy Closeness of the test results to the true value. elementlabsolutions.com Mean recovery of 80-120% for spiked samples or CRMs.
Precision Agreement between a series of measurements. elementlabsolutions.com Relative Standard Deviation (RSD) ≤ 15%.

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com | Signal-to-noise ratio ≥ 10; analyte must meet accuracy and precision criteria at this concentration. |

Mechanistic Biological Interactions and Biochemical Pathways Involving 8,9 Dimethylfluoranthene Excluding Clinical Data

Molecular Interactions at the Cellular and Sub-Cellular Level

Currently, there is a lack of specific research detailing the molecular interactions of 8,9-dimethylfluoranthene at the cellular and sub-cellular level. It is hypothesized that, as a lipophilic PAH, it would passively diffuse across cell membranes and localize in lipid-rich structures such as the endoplasmic reticulum and mitochondria. However, without empirical data, the precise nature and consequences of these interactions remain speculative.

In Vitro Studies on Cellular Uptake, Distribution, and Efflux Mechanisms

No specific in vitro studies on the cellular uptake, distribution, and efflux mechanisms of 8,9-dimethylfluoranthene have been identified in the scientific literature. General studies on PAHs suggest that uptake is primarily driven by passive diffusion. The intracellular distribution would likely favor lipid-rich organelles. Efflux could potentially be mediated by ATP-binding cassette (ABC) transporters, which are known to export a wide range of xenobiotics, but this has not been experimentally verified for 8,9-dimethylfluoranthene.

Biochemical Metabolism and Enzyme Induction in Cellular Models

Detailed studies on the biochemical metabolism and enzyme induction specifically by 8,9-dimethylfluoranthene in cellular models are not available. The metabolic pathways described below are inferred from the well-documented metabolism of other PAHs.

Role of Cytochrome P450 Isozymes (CYP1A1, CYP2B10) and Epoxide Hydrolase

The metabolism of PAHs is predominantly initiated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com It is anticipated that CYP1A1 and CYP2B10 would be key enzymes in the oxidation of 8,9-dimethylfluoranthene, leading to the formation of reactive epoxide intermediates. nih.gov These epoxides can then be detoxified by epoxide hydrolase, which converts them to dihydrodiols. nih.gov However, no studies have specifically measured the activity of these enzymes with 8,9-dimethylfluoranthene as a substrate.

Phase I (e.g., Hydroxylation) and Phase II Metabolic Pathways (e.g., Glucuronidation)

Following the initial Phase I oxidation by CYP enzymes to form phenols, dihydrodiols, and epoxides, these metabolites are expected to undergo Phase II conjugation reactions. mdpi.com These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the cell. mdpi.com The specific Phase I and Phase II metabolites of 8,9-dimethylfluoranthene have not been characterized.

Mechanisms of DNA Adduct Formation and Related Mutagenicity in Cellular Systems

The formation of DNA adducts by reactive metabolites is a critical step in the mutagenicity and carcinogenicity of many PAHs. nih.govnih.gov It is hypothesized that diol-epoxides of 8,9-dimethylfluoranthene could covalently bind to DNA, forming adducts that can lead to mutations if not repaired. nih.govnih.gov While the mutagenicity of some nitrofluoranthene derivatives has been studied in Salmonella typhimurium strains, there is no specific data on the mutagenicity or DNA adduct formation of 8,9-dimethylfluoranthene in cellular systems. nih.govnih.gov

Receptor Binding Studies and Molecular Docking Simulations (In Silico Approaches)

No specific receptor binding studies or molecular docking simulations for 8,9-dimethylfluoranthene have been published. It is plausible that 8,9-dimethylfluoranthene, like many other PAHs, could be a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 expression. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Molecular docking simulations could provide insights into the potential binding affinity of 8,9-dimethylfluoranthene to the active sites of metabolizing enzymes like CYPs or to receptors such as the AhR. nih.govnih.govmdpi.com However, such in silico studies for this specific compound are currently absent from the literature.

Computational Chemistry and Theoretical Modeling of 8,9 Dimethylfluoranthene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 8,9-dimethylfluoranthene would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for calculating a host of molecular properties.

Key reactivity descriptors that could be derived from DFT calculations include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The methyl groups would be expected to influence this distribution through inductive effects.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution, highlighting areas prone to intermolecular interactions.

A hypothetical data table of DFT-calculated properties for 8,9-dimethylfluoranthene, based on common computational outputs, is presented below. It is crucial to note that these are representative values and not from actual published research.

PropertyHypothetical Calculated ValueSignificance
Optimized Ground State Energy-X.XXXX HartreesProvides a baseline for comparing the stability of different conformers or isomers.
HOMO Energy-Y.YY eVRelates to the molecule's ability to donate electrons.
LUMO Energy-Z.ZZ eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap(Y-Z) eVIndicates chemical reactivity and electronic excitation energy.
Dipole Moment~0.5 - 1.0 DebyeQuantifies the overall polarity of the molecule.

Ab Initio Methods for Accurate Electronic Description

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory can provide more accurate electronic energies and properties. These methods would be particularly useful for benchmarking the results from DFT and for studying excited electronic states with high precision. To date, no ab initio studies specifically targeting 8,9-dimethylfluoranthene have been identified in the literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. For 8,9-dimethylfluoranthene, MD simulations could be employed to:

Simulate Intermolecular Interactions: By simulating multiple molecules of 8,9-dimethylfluoranthene in a condensed phase (e.g., in a solvent or as a solid), MD can shed light on how these molecules interact with each other and with their environment. This is crucial for understanding properties like solubility and partitioning behavior.

Currently, there are no published MD simulation studies focused specifically on 8,9-dimethylfluoranthene.

Prediction of Spectroscopic Signatures from Theoretical Models

Computational methods can predict various types of spectra, which can be invaluable for identifying and characterizing a compound. Theoretical calculations could provide the following for 8,9-dimethylfluoranthene:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. Such calculations would help assign the experimental spectral bands to specific electronic excitations (e.g., π → π* transitions).

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the IR and Raman spectra. This would allow for the assignment of specific peaks to the vibrational modes of the molecule, such as C-H stretches of the aromatic rings and methyl groups, and the stretching and bending of the carbon skeleton.

A lack of dedicated computational studies means that theoretically predicted spectra for 8,9-dimethylfluoranthene are not available for comparison with experimental data.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights into Environmental and Biological Fate

Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to predict the biological activity or environmental fate of chemicals. For 8,9-dimethylfluoranthene, a QSAR approach could be used to:

Predict Toxicity and Mutagenicity: By comparing its calculated molecular descriptors (e.g., hydrophobicity, electronic properties, size) to those of other PAHs with known toxicities, a QSAR model could estimate its potential biological hazards.

Estimate Environmental Partitioning: Descriptors like the octanol-water partition coefficient (logP) can be calculated to predict how the compound will distribute in the environment (e.g., between water, soil, and air).

Without experimental data on its biological activity or environmental fate to build and validate a model, and without specific computational studies to provide the necessary descriptors, no QSAR models for 8,9-dimethylfluoranthene currently exist.

Computational Approaches for Exploring Reaction Mechanisms and Transition States in Synthesis and Degradation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (transition states) that control the reaction rate. For 8,9-dimethylfluoranthene, these methods could be applied to:

Synthesis Pathways: Model the reaction steps involved in its synthesis to understand the mechanism and potentially optimize reaction conditions.

Degradation Mechanisms: Investigate how it breaks down in the environment, for example, through oxidation by atmospheric radicals or metabolic pathways in organisms. This involves locating the transition states for various potential degradation reactions and determining the most likely pathways based on their activation energies.

The specific reaction mechanisms for the synthesis and degradation of 8,9-dimethylfluoranthene have not yet been explored using computational methods.

Conclusion and Future Research Directions

Synthesis of Key Academic Research Findings on 8,9-Dimethylfluoranthene

A thorough review of existing academic literature reveals a significant scarcity of research focused specifically on 8,9-dimethylfluoranthene. While the parent compound, fluoranthene (B47539), and other PAHs are extensively studied, this particular dimethylated isomer has received minimal direct scientific attention. The primary available information is limited to its basic chemical identity.

Key Available Data for 8,9-Dimethylfluoranthene:

PropertyValue
Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS Number 25889-63-8

This data is sourced from the PubChem database. nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

The lack of dedicated research on 8,9-dimethylfluoranthene presents numerous knowledge gaps and, consequently, a wide array of unexplored research avenues.

Key Knowledge Gaps:

Synthesis: There are no established, specific, and optimized synthetic routes reported in the literature for the targeted production of 8,9-dimethylfluoranthene. This hinders the ability to produce standards for analytical and toxicological studies.

Physicochemical Properties: Beyond the basic molecular weight and formula, detailed experimental data on properties such as melting point, boiling point, vapor pressure, and solubility are not available.

Spectroscopic Profile: While general mass spectral data for C2-fluoranthenes may exist within complex mixture analyses, a comprehensive and publicly available spectroscopic profile (including ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra) for pure 8,9-dimethylfluoranthene is lacking.

Environmental Occurrence and Fate: Specific data on the environmental concentrations, persistence, and degradation pathways (both biotic and abiotic) of 8,9-dimethylfluoranthene are absent. Its behavior in soil, water, and air is currently unknown.

Toxicology: There is no toxicological data available for 8,9-dimethylfluoranthene. Its potential carcinogenicity, mutagenicity, and endocrine-disrupting effects have not been evaluated.

Unexplored Research Avenues:

Development of a regioselective synthesis for 8,9-dimethylfluoranthene.

Full characterization of its physicochemical and spectroscopic properties.

Environmental monitoring studies to determine its prevalence in various environmental matrices.

Investigation of its bioaccumulation and biomagnification potential.

Toxicological assessments to understand its potential health risks.

Methodological Advancements and Emerging Technologies for Future Studies

Future research on 8,9-dimethylfluoranthene would benefit significantly from a range of modern analytical and computational techniques.

Advanced Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) could be employed to identify and quantify 8,9-dimethylfluoranthene in complex environmental samples like coal tar and crude oil. researchgate.net

Spectroscopic Analysis: Modern Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), would be essential for the unambiguous structural confirmation of a synthesized standard. Advanced analysis of single-molecule spectroscopic data could also provide insights into its molecular behavior. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the physicochemical properties, spectroscopic signatures, and thermodynamic stability of 8,9-dimethylfluoranthene, providing a theoretical framework to support experimental findings.

Toxicogenomics: Once a pure standard is available, high-throughput screening and toxicogenomic approaches can be used to rapidly assess its potential toxicity and mechanisms of action.

Broader Implications of 8,9-Dimethylfluoranthene Research for Environmental Science and Organic Chemistry

While currently an understudied molecule, focused research on 8,9-dimethylfluoranthene could have broader implications for both environmental science and organic chemistry.

Environmental Forensics: The relative abundance of specific alkylated PAH isomers can serve as a fingerprint to identify sources of contamination. nih.gov Understanding the formation and degradation of 8,9-dimethylfluoranthene could provide a more detailed picture of the origins and weathering of PAH pollution.

Structure-Activity Relationships: Studying the toxicological properties of 8,9-dimethylfluoranthene and comparing them to other dimethylfluoranthene isomers would contribute to a better understanding of the structure-activity relationships within this class of compounds. This knowledge is crucial for predicting the toxicity of other, less-studied PAHs.

Synthetic Methodology: The development of a specific synthesis for 8,9-dimethylfluoranthene could lead to new or refined synthetic strategies for the regioselective alkylation of polycyclic aromatic systems, a valuable tool in organic synthesis and materials science.

Refining Environmental Models: Accurate data on the physicochemical properties and environmental fate of individual PAH isomers like 8,9-dimethylfluoranthene are essential for developing more accurate models of contaminant transport and persistence in the environment.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8,9-dimethylfluoranthene, and how can reaction conditions be optimized?

Answer:
The synthesis of 8,9-dimethylfluoranthene derivatives typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts alkylation. For example, fluoranthene imides with substituents at the 8,9-positions can be synthesized using Suzuki-Miyaura coupling between brominated fluoranthene cores and aryl boronic esters . Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for improved yield.
  • Solvent systems : Toluene or THF at reflux (80–110°C).
  • Substituent control : Steric effects from methyl groups require longer reaction times (24–48 hrs) to ensure regioselectivity.
    Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate isomers. Characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Basic: Which spectroscopic and computational techniques are most effective for characterizing the electronic structure of 8,9-dimethylfluoranthene?

Answer:

  • UV-Vis and fluorescence spectroscopy : Measure absorption/emission maxima to determine π-π* transitions. For 8,9-dimethylfluoranthene, λabs typically ranges 350–400 nm, with fluorescence quantum yields (ΦFL) >0.7 in thin films, indicating strong intramolecular charge transfer .
  • Cyclic voltammetry : Determines HOMO/LUMO levels. The HOMO of 8,9-dimethyl derivatives is often localized on aryl substituents (-5.2 eV vs. vacuum), while the LUMO resides on the fluoranthene core (-3.1 eV) .
  • DFT calculations : B3LYP/6-31G* models predict orbital localization and electron density overlap. Discrepancies between experimental and theoretical bandgaps (e.g., ±0.3 eV) may arise from solvent effects or basis set limitations .

Advanced: How can researchers resolve contradictions in HOMO/LUMO localization between experimental data and computational predictions?

Answer:
Contradictions often stem from:

Solvent polarization effects : Computational models assuming gas-phase conditions may not account for solvation. Include implicit solvent models (e.g., PCM) in DFT calculations .

Substituent conformation : Methyl groups induce torsional strain, altering orbital overlap. Use relaxed potential energy surface scans to identify stable conformers .

Experimental validation : Compare time-resolved fluorescence (TRF) with TD-DFT results to assess exciton lifetimes and charge separation dynamics. For example, sym-TPF derivatives show HOMO delocalization in thin films but localized behavior in solution, requiring solvent-dependent modeling .

Advanced: What experimental designs are recommended to study the environmental sorption behavior of 8,9-dimethylfluoranthene?

Answer:

  • Sorption isotherms : Use batch experiments with microplastics (e.g., polyethylene) in seawater. Measure partition coefficients (Kd) at varying pH (5–9) and salinity (0–35 ppt) to assess hydrophobicity-driven adsorption .
  • Competitive sorption : Co-adsorb with other PAHs (e.g., phenanthrene) to evaluate selectivity. 8,9-Dimethylfluoranthene’s lower solubility (log Kow ~5.8) enhances microplastic binding compared to smaller PAHs .
  • Analytical quantification : GC-MS with selected ion monitoring (SIM) detects trace levels (ppb). Internal standards like deuterated benzofluoranthene correct for matrix effects .

Advanced: How can substituent engineering tune the optoelectronic properties of 8,9-dimethylfluoranthene for OLED applications?

Answer:

  • Electron-withdrawing groups (EWGs) : Introduce cyano (-CN) or carbonyl (-COOR) at the 3,4-positions to lower LUMO (-3.5 eV), enhancing electron injection in OLEDs .
  • Donor-acceptor systems : Attach triphenylamine (TPA) to the 8,9-methyl groups to create push-pull configurations, achieving λem shifts from 450 nm (blue) to 520 nm (green) .
  • Device testing : Fabricate non-doped OLEDs with ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al. Optimize layer thickness (80–100 nm) to balance charge transport and exciton confinement .

Basic: What analytical protocols ensure purity and stability of 8,9-dimethylfluoranthene during storage?

Answer:

  • Purity checks : HPLC with a C18 column (acetonitrile/water gradient) detects impurities >0.1%.
  • Stability testing : Accelerated aging at 40°C/75% RH for 28 days. Monitor degradation via FTIR (C-H stretching at 2900 cm⁻¹) and XRD for crystallinity loss .
  • Storage : Argon-filled amber vials at -20°C to prevent photodegradation and oxidation .

Advanced: How do steric effects from 8,9-dimethyl groups influence reactivity in Diels-Alder or electrophilic substitution reactions?

Answer:

  • Diels-Alder reactivity : Methyl groups hinder [4+2] cycloaddition due to steric crowding. Use high-pressure conditions (1–2 GPa) to force diene approach .
  • Electrophilic substitution : Nitration favors the 1-position (para to methyl) but requires HNO3/H2SO4 at 0°C to avoid over-substitution .
  • Kinetic vs. thermodynamic control : Methyl groups stabilize carbocation intermediates, but steric hindrance slows reaction rates. Computational modeling (NBO analysis) predicts regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.